Methyl 2-acetylbenzoate

Overview

Description

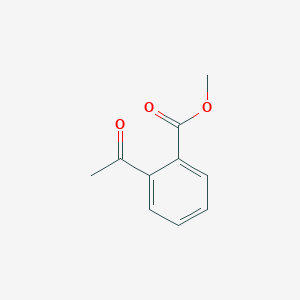

Methyl 2-acetylbenzoate is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

This compound can be synthesized by the reaction of 2-acetylbenzoic acid with methyl iodide and potassium carbonate in dimethylformamide . The reaction mixture is stirred for an hour, filtered, and the filtrate is concentrated under reduced pressure. The residue is then extracted with ethyl acetate, and the organic layer is concentrated under reduced pressure after drying with anhydrous sodium sulfate .Molecular Structure Analysis

The InChI code for this compound is1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 . The Canonical SMILES structure is CC(=O)C1=CC=CC=C1C(=O)OC . Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.18 g/mol . It has a computed XLogP3 value of 1.1, indicating its measure of lipophilicity which influences its absorption into a cell . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 43.4 Ų .Scientific Research Applications

Organic Synthesis

- Methyl p-Acetylbenzoate Synthesis : This compound serves as a product in the preparation of methyl p-ethylbenzoate. It involves oxidation processes using catalysts like chromium oxide-calcium carbonate and employs techniques such as gas traps and extractors in the synthesis process (Emerson & Deebel, 2003).

Pharmacological Applications

- Antihypertensive Agents : Methyl 2-acetylbenzoate derivatives have been investigated for their potential as antihypertensive α-blocking agents. Synthesis and reactions of various compounds related to this chemical have shown good activity and low toxicity (Abdel-Wahab et al., 2008).

Metabolism and Toxicity Studies

- Herbicide Metabolism : Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have included derivatives of this compound. These studies help in understanding the metabolic pathways and potential toxicity of herbicides (Coleman et al., 2000).

Chemical Structure Analysis

- Structural Characterization : The structural and kinetic characterization of derivatives, including the use of spectroscopy and molecular modeling, has been a significant area of study. This research aids in understanding the physical and chemical properties of compounds related to this compound (Daraji et al., 2021).

Neuroprotective Effects

- Oxidative Damage Mitigation : Methyl 3,4-Dihydroxybenzoate, a related compound, has been studied for its neuroprotective effects against oxidative damage in human neuroblastoma cells. Such studies are crucial for developing treatments for neurodegenerative diseases (Cai et al., 2016).

Mechanism of Action

Mode of Action

As an ester, it may undergo hydrolysis in the body, breaking down into its constituent parts . This process could potentially lead to various biochemical reactions.

Biochemical Pathways

For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Pharmacokinetics

As an ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The hydrolysis of esters like methyl 2-acetylbenzoate can result in the production of carboxylic acids and alcohols, which may have various effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Its efficacy and action could also be influenced by the pH of the environment, as esters like this compound can undergo hydrolysis under both acidic and basic conditions .

properties

IUPAC Name |

methyl 2-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOAYTOVTNNRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324435 | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1077-79-8 | |

| Record name | 1077-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 2-acetylbenzoate contribute to the formation of isobenzofuranones?

A1: this compound serves as a crucial starting material in the synthesis of 3,3-disubstituted isobenzofuranones. The research paper describes a "tandem addition/cyclization reaction" where this compound reacts with dimethyl malonate in the presence of a base []. This reaction leads to the formation of a new ring structure, characteristic of isobenzofuranones. Essentially, the this compound provides the core carbon framework upon which the isobenzofuranone ring is built.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)